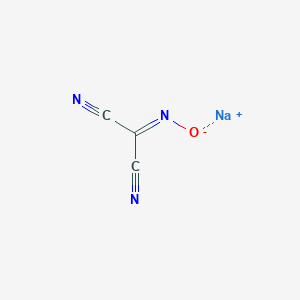

(Hydroxyimino)malononitrile sodium salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (hydroxyimino)malononitrile sodium salt typically involves the reaction of malononitrile with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Malononitrile is dissolved in an appropriate solvent, such as ethanol or water.

- Hydroxylamine hydrochloride is added to the solution.

- Sodium hydroxide is then added to neutralize the hydrochloric acid and facilitate the formation of the sodium salt.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous addition of reactants in a controlled manner to a large reaction vessel.

- Maintaining optimal reaction conditions, such as temperature and pH, to ensure high yield and purity.

- Utilizing industrial filtration and purification techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: (Hydroxyimino)malononitrile sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products:

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted malononitrile derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Heterocyclic Compounds

(Hydroxyimino)malononitrile sodium salt serves as a crucial building block in the synthesis of heterocyclic compounds. It is particularly useful for creating structures such as pyrazoles and triazines, which have significant applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of various derivatives through nucleophilic substitution and condensation reactions.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of malononitrile with hydroxylamine in the presence of a base like sodium hydroxide. The reaction is carried out in an appropriate solvent, often resulting in high yields of the desired product.

Analytical Chemistry

Metal Ion Detection

This compound has been investigated for its ability to form complexes with metal ions, making it a potential candidate for analytical applications. Specifically, it has shown promise in the selective detection of copper ions in various environments. Such properties are valuable for environmental monitoring and industrial processes where metal ion detection is critical.

Materials Science

Functional Materials Development

Research indicates that this compound can be utilized in developing new functional materials. Its unique properties enable its use in creating conductive polymers and coordination polymers, which exhibit interesting electrical and magnetic characteristics. These materials can be applied in electronic devices and sensors.

Biological Research

Biochemical Assays

In biological contexts, this compound is used as a reagent in biochemical assays to study enzyme mechanisms. Its interactions with biological molecules warrant further investigation due to potential therapeutic implications, particularly concerning its reactivity with amino acids and other biomolecules .

Case Study 1: Synthesis of Pyrimidines and Purines

A significant study highlighted the role of this compound in synthesizing pyrimidine and purine nucleosides under prebiotic conditions. The compound reacted with hydroxylamine to yield 3-aminoisoxazole, showcasing its potential as a prebiotic building block .

Case Study 2: Coordination Chemistry

Another investigation focused on the coordination chemistry of this compound with various metal ions. The study demonstrated its ability to form stable complexes that could be exploited for catalysis or as sensors for detecting specific metal ions .

Summary Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Useful for synthesizing pyrazoles, triazines |

| Analytical Chemistry | Metal ion detection | Selective detection of copper ions |

| Materials Science | Development of conductive and coordination polymers | Interesting electrical and magnetic properties |

| Biological Research | Reagent in biochemical assays | Potential therapeutic implications |

| Case Studies | Synthesis pathways and coordination chemistry studies | Demonstrated utility in prebiotic chemistry |

Mecanismo De Acción

The mechanism of action of (hydroxyimino)malononitrile sodium salt involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, while the nitrile groups can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of the sodium ion, which stabilizes the intermediate species and enhances the reactivity of the compound .

Comparación Con Compuestos Similares

Malononitrile: A precursor in the synthesis of (hydroxyimino)malononitrile sodium salt, used in similar applications.

Ethoxymethylene malononitrile: Another derivative of malononitrile with distinct reactivity and applications.

Diethyl malonate: A related compound used in organic synthesis with different functional groups and reactivity

Uniqueness: this compound is unique due to its dual nitrile and oxime functional groups, which provide a versatile platform for various chemical transformations. Its sodium salt form enhances its solubility and reactivity compared to other similar compounds .

Actividad Biológica

(Hydroxyimino)malononitrile sodium salt, known for its diverse applications in both chemistry and biology, has garnered attention for its unique biological activities. This compound, with the chemical formula C₄H₄N₂O Na, exhibits various reactivities due to its functional groups, particularly the oxime and nitrile moieties. This article delves into the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The mechanism of action of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, while the nitrile groups can undergo hydrolysis and other transformations. The presence of the sodium ion stabilizes intermediate species, enhancing the compound's reactivity .

Key Reactions

- Oxidation : Forms oxime derivatives.

- Reduction : Produces amine derivatives.

- Substitution : Engages in nucleophilic substitution reactions with various reagents.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in relation to its potential as an anticancer agent and its effects on various cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds derived from malononitrile exhibit micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) at concentrations around 10 µM .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the effects of this compound on a panel of cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC₅₀ values ranging from 5 to 15 µM across different cell lines .

- Notably, the compound showed selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic index for further development.

- Mechanistic Insights

Research Findings

Applications in Research

This compound serves as a valuable reagent in biochemical research:

- Enzyme Mechanism Studies : Utilized to investigate enzyme kinetics and mechanisms due to its ability to form stable complexes with various biomolecules.

- Synthesis of Heterocyclic Compounds : Acts as a building block in organic synthesis, facilitating the creation of complex molecular architectures used in drug discovery .

Propiedades

IUPAC Name |

sodium;2-oxidoiminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWIIXCQITYDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635427 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19166-62-2 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.